molecular formula C9H11NO2S B2374723 Isopropyl(2-nitrophenyl)sulfane CAS No. 70415-85-9

Isopropyl(2-nitrophenyl)sulfane

Cat. No.: B2374723
CAS No.: 70415-85-9
M. Wt: 197.25
InChI Key: WRFYXBKJHZAUTO-UHFFFAOYSA-N
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Description

Isopropyl(2-nitrophenyl)sulfane is an organic compound with the chemical formula C9H11NO2S. It is known for its unique structure, which includes an isopropyl group attached to a 2-nitrophenyl sulfane moiety. This compound is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl(2-nitrophenyl)sulfane can be synthesized through a series of chemical reactions. One common method involves the nitration of 2-nitrophenyl chloride followed by a reaction with isopropyl sulfide. The reaction conditions typically include the use of solvents like ethanol and catalysts such as iron(III) chloride. The mixture is heated to reflux for several hours to complete the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration and sulfonation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Isopropyl(2-nitrophenyl)sulfane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrazine hydrate and iron powder are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides and strong bases.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl derivatives depending on the substituent used.

Scientific Research Applications

Isopropyl(2-nitrophenyl)sulfane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isopropyl(2-nitrophenyl)sulfane involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfane moiety can also participate in redox reactions, influencing cellular oxidative stress pathways. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    Isopropyl(2-nitrophenyl)sulfone: Similar structure but with a sulfone group instead of a sulfane.

    2-Nitrophenyl isopropyl ether: Similar aromatic ring with different functional groups.

    2-Nitrophenyl isopropylamine: Contains an amine group instead of a sulfane.

Uniqueness

Isopropyl(2-nitrophenyl)sulfane is unique due to its specific combination of functional groups, which allows it to participate in a variety of chemical reactions. Its ability to undergo both oxidation and reduction reactions makes it a versatile compound in organic synthesis and research applications .

Properties

IUPAC Name

1-nitro-2-propan-2-ylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-7(2)13-9-6-4-3-5-8(9)10(11)12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFYXBKJHZAUTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-Nitrothiophenol, 2-bromopropane, potassium carbonate and acetone were refluxed for several hours. The solvent then was removed by rotary evaporation. The crude product was partitioned between methylene chloride and a 10% sodium carbonate solution. The organic phase was distilled to yield 2-isopropylmercaptonitrobenzene.
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